6,6'-dinitrodiphenic acid CAS 603-33-8 physical and chemical properties
6,6'-dinitrodiphenic acid CAS 603-33-8 physical and chemical properties
An In-Depth Technical Guide to 6,6'-Dinitrodiphenic Acid (CAS 5457-32-9): Properties, Synthesis, and Applications
Foreword: On the Identity of 6,6'-Dinitrodiphenic Acid
This guide is dedicated to the comprehensive technical understanding of 6,6'-dinitrodiphenic acid. It is critical to establish at the outset the correct Chemical Abstracts Service (CAS) number for this compound, which is 5457-32-9 . The CAS number provided in the query, 603-33-8, correctly identifies Triphenylbismuth, a distinct organometallic compound.[1][2][3] This document will proceed with the analysis of 6,6'-dinitrodiphenic acid under its verified CAS number, 5457-32-9.[4][5][6]
Introduction: A Molecule of Strategic Importance
6,6'-Dinitrodiphenic acid is a strategically functionalized biphenyl dicarboxylic acid that stands as a valuable synthetic intermediate and molecular scaffold in advanced chemical research.[7] Its rigid, sterically hindered structure gives rise to a fascinating stereochemical phenomenon known as atropisomerism, where rotation around the central carbon-carbon single bond is restricted.[7][8] This unique three-dimensional architecture, combined with its multiple reactive functional groups—two carboxylic acids and two nitro groups—makes it a versatile precursor for a range of complex molecules.[7] For researchers, scientists, and professionals in drug development, understanding the nuanced properties and reactivity of this compound is key to unlocking its potential in designing novel chiral ligands, functional polymers, and new chemical entities with therapeutic promise.[7][8] This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Part 1: Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. 6,6'-dinitrodiphenic acid is a solid at room temperature with a high melting point, reflecting a stable crystal lattice. Its predicted high boiling point and density are consistent with a molecule of its mass and polarity. The predicted acidity (pKa) indicates that it is a relatively strong organic acid, a property governed by the electron-withdrawing nitro groups and the two carboxylic acid moieties.[4][5]
Table 1: Physicochemical Properties of 6,6'-Dinitrodiphenic Acid
| Property | Value | Source(s) |
| CAS Number | 5457-32-9 | [4][5][6] |
| Molecular Formula | C₁₄H₈N₂O₈ | [4][5][6] |
| Molecular Weight | 332.22 g/mol | [4][5][6] |
| IUPAC Name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6,6'-dinitro- | [6] |
| Melting Point | 297 °C | [4][5] |
| Boiling Point (Predicted) | 510.5 ± 50.0 °C | [4][5] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [4][5] |
| Acidity (pKa, Predicted) | 2.69 ± 0.15 | [4][5] |
Molecular Structure and Spectroscopic Signature
The structure of 6,6'-dinitrodiphenic acid is key to its function. The ortho-positioning of all four bulky substituents on the biphenyl core forces the two phenyl rings into a non-planar, or twisted, conformation.
Caption: Chemical structure of 6,6'-dinitrodiphenic acid.
This structure can be unequivocally confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly powerful for observing the effects of the molecule's fixed, non-planar structure. The aromatic protons on each ring become diastereotopic, leading to complex splitting patterns that are distinct from a freely-rotating biphenyl system. The exact chemical shifts are dependent on the solvent used, but the overall pattern confirms the hindered rotation.[7] For instance, in DMSO-d₆, the residual solvent peak appears around 2.50 ppm, and the acidic protons of the carboxylic acids would be expected to appear as a broad singlet at a very high chemical shift (>10 ppm).[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. It provides an exact mass measurement that can validate the molecular formula C₁₄H₈N₂O₈ with high accuracy.[7] Fragmentation patterns observed during MS/MS analysis can further elucidate the structure by showing characteristic losses of groups like COOH, NO₂, and H₂O.
Part 2: Synthesis Methodologies: A Comparative Analysis
The synthesis of 6,6'-dinitrodiphenic acid can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for isomeric impurities.
-
Direct Nitration of Diphenic Acid: This is a common and straightforward approach. The carboxylic acid groups on the diphenic acid backbone are ortho-, para-directing. However, due to significant steric hindrance from the adjacent phenyl ring and the other carboxyl group, the incoming nitro groups are preferentially directed to the 6 and 6' positions.[7]
-
Causality of Experimental Choices: The reaction temperature is a critical parameter, typically maintained between 80–100°C. Lower temperatures may result in incomplete nitration, while higher temperatures risk unwanted side reactions such as decarboxylation. The choice of nitrating agent (e.g., fuming nitric acid in sulfuric acid) provides the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic substitution.[7]
-
-
Nitration and Oxidation of Phenanthrene Derivatives: An alternative classical route begins with a polycyclic aromatic hydrocarbon like phenanthrene or its oxidized form, phenanthraquinone.[7][11] Phenanthraquinone is first nitrated, which can produce a mixture of dinitrophenanthraquinone isomers. The desired isomer is then isolated and subjected to strong oxidative cleavage (e.g., with potassium permanganate or chromic acid) to break open the central ring, yielding the diphenic acid backbone.[7][12]
-
Expertise & Experience: This multi-step synthesis can be challenging due to the formation of isomeric byproducts during the nitration step, necessitating meticulous purification procedures like column chromatography or fractional crystallization.[7]
-
-
Ullmann Coupling Approach: This method builds the biphenyl backbone from smaller units. As demonstrated by Kenner and Stubbings, a precursor can be synthesized by the copper-powder-mediated coupling of 2-iodo-3-nitrotoluene. This reaction forms 6,6'-dinitroditolyl. The final step involves the oxidation of the two methyl groups to carboxylic acids, for instance, using potassium permanganate.[7]
-
Trustworthiness: While effective, this method requires high temperatures (150–160°C) for the coupling reaction and a subsequent, often vigorous, oxidation step. Each stage must be carefully controlled and monitored to ensure a good yield and prevent the formation of impurities.
-
Caption: Primary synthetic pathways to 6,6'-dinitrodiphenic acid.
Part 3: Chemical Reactivity and a Unique Stereochemical Profile
The chemistry of 6,6'-dinitrodiphenic acid is dominated by its functional groups and its unique stereochemistry.
Reactivity of Functional Groups
-
Nitro Group Reduction: The most significant transformation is the reduction of the two nitro groups to form 6,6'-diaminodiphenic acid. This is a crucial step for incorporating the molecule into larger structures like polyamides or for use as a ligand in coordination chemistry.[7] The reaction is commonly achieved via catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol.[7]
-
Carboxylic Acid Reactions: The two carboxylic acid groups readily undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) and conversion to highly reactive acid chlorides (using reagents like thionyl chloride or oxalyl chloride).[7] These reactions open pathways to a wide array of derivatives, including esters, amides, and polymers.
Atropisomerism: A Consequence of Steric Hindrance
The most defining characteristic of 6,6'-dinitrodiphenic acid is its atropisomerism. This is a form of chirality that arises not from a stereocenter, but from hindered rotation around a single bond.
-
Mechanism of Restricted Rotation: In this molecule, the four bulky substituents (-COOH and -NO₂) in the ortho positions (2, 6, 2', and 6') of the biphenyl system act as physical barriers. They sterically clash with each other, preventing the two phenyl rings from rotating freely around the central C1-C1' bond. To pass through a planar transition state, these groups would need to occupy the same space, which is energetically prohibitive under normal conditions.[7]
-
Optical Stability: This restricted rotation locks the molecule into one of two non-superimposable, mirror-image conformations (enantiomers).[8][13] The energy barrier to rotation (racemization) is high, with studies showing that racemization is incomplete even after extended heating at 140-160°C.[7] This stability allows for the separation of the enantiomers, making them valuable as chiral building blocks or ligands.
Caption: Logical flow demonstrating the origin of atropisomerism.
Part 4: Applications in Research and Drug Development
The unique structural and chemical features of 6,6'-dinitrodiphenic acid make it a valuable tool for scientists in various fields.
-
Building Block in Medicinal Chemistry: The design of novel, high-quality building blocks is a cornerstone of modern drug discovery.[14] 6,6'-dinitrodiphenic acid, with its defined 3D structure and multiple functional groups, serves as an excellent scaffold.[7] The rigid biphenyl core can be used to orient other functional groups in specific spatial arrangements to optimize binding to biological targets like enzymes or receptors. The nitro groups themselves are present in many approved drugs and bioactive molecules.[15]
-
Design of Axially Chiral Ligands: The field of asymmetric catalysis relies heavily on chiral ligands to control the stereochemical outcome of reactions. The atropisomeric nature of 6,6'-dinitrodiphenic acid and its derivatives (especially the 6,6'-diamino version) makes them analogous to famous chiral ligands like BINAP and BINOL.[7][8] By understanding the steric and electronic properties of this scaffold, chemists can rationally design new ligands with tailored chiral pockets for specific catalytic applications.[7]
-
Polymer and Materials Science: The dicarboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions. The resulting polymers, such as polyamides or polyesters, incorporate the rigid, nitro-functionalized biphenyl unit into their backbone, which can impart desirable properties like high thermal stability, specific mechanical strength, or unique optical characteristics.[7]
Part 5: Experimental Protocol: Catalytic Reduction to 6,6'-Diaminodiphenic Acid
This protocol describes a standard, self-validating method for the reduction of the nitro groups. The rationale behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Objective: To synthesize 6,6'-diaminodiphenic acid via the catalytic hydrogenation of 6,6'-dinitrodiphenic acid.
Materials:
-
6,6'-Dinitrodiphenic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ethanol (or Ethyl Acetate), sufficient to create a ~0.1 M solution
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Diatomaceous earth (Celite®)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6,6'-dinitrodiphenic acid (e.g., 3.32 g, 10 mmol).
-
Rationale: A standard flask is suitable for this small-to-medium scale reaction. Magnetic stirring ensures the solid catalyst remains suspended for efficient reaction.
-
-
Addition of Catalyst and Solvent:
-
Carefully add the 10% Pd/C catalyst (e.g., 0.5-1.0 g).
-
Add ethanol (e.g., 100 mL) to the flask.
-
Rationale: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It is pyrophoric and should be handled with care, often wetted with water. Ethanol is a good solvent for the starting material and the reaction, and it is relatively inert under these conditions.
-
-
Atmosphere Exchange:
-
Seal the flask with a septum.
-
Purge the flask by evacuating the air with a vacuum pump and backfilling with an inert gas like nitrogen or argon. Repeat this cycle three times.
-
Finally, evacuate the inert gas and backfill with hydrogen gas from a balloon.
-
Rationale: This is a critical safety and efficiency step. Removing all oxygen from the system prevents the formation of potentially explosive H₂/O₂ mixtures and ensures the catalyst is not poisoned by oxygen.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A sample can be taken, filtered through a small plug of silica, and spotted on a TLC plate.
-
Rationale: Vigorous stirring is essential for good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas. TLC is a rapid and effective way to monitor the disappearance of the starting material and the appearance of the more polar amino product. The reaction is typically complete within 4-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite®) in a Büchner funnel to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Rationale:CAUTION: The Pd/C catalyst is pyrophoric, especially after the reaction (it is saturated with hydrogen). It must not be allowed to dry in the air. The Celite pad prevents fine catalyst particles from passing through the filter paper. The filtered catalyst should be quenched by slowly adding it to a large volume of water. .
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid is 6,6'-diaminodiphenic acid, which can be further purified by recrystallization if necessary.
-
Caption: Experimental workflow for the reduction of 6,6'-dinitrodiphenic acid.
Part 6: Safety and Handling
As with any chemical, proper safety protocols must be followed when handling 6,6'-dinitrodiphenic acid and its derivatives.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Avoid generating dust.[16]
-
Toxicology: Aromatic nitro compounds, as a class, should be handled with care. They can be toxic, and some are associated with methemoglobinemia.[16] Always consult the specific Safety Data Sheet (SDS) before use.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[16]
Conclusion
6,6'-Dinitrodiphenic acid is more than just a synthetic intermediate; it is a molecule defined by its unique structural constraints and versatile reactivity. Its atropisomeric nature provides a robust and stable chiral scaffold, making it highly relevant to the fields of asymmetric catalysis and medicinal chemistry. The presence of both nitro and carboxylic acid functional groups offers multiple handles for chemical modification, opening a vast landscape for the synthesis of complex polymers, ligands, and potential drug candidates. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage the strategic potential of this remarkable compound.
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